Fluorine Substitution Pattern: 3,4-Difluoro vs. 2,4-Difluoro vs. 2,6-Difluoro vs. 4-Fluoro – Computed Lipophilicity and Electronic Topology Comparison
The 3,4-difluorophenyl substitution on 6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one confers a distinct electronic and steric profile relative to its regioisomeric analogs. The computed XLogP3 value for the 3,4-difluoro compound is 2.1 [1]. The 2,6-difluorophenyl analog (CAS 2097967-44-5) possesses identical molecular weight (254.26 g/mol), identical heavy atom count (17), and an identical hydrogen bond acceptor count (5), but differs in the spatial orientation of fluorine atoms, which alters steric accessibility around the pyrimidinone–phenyl bond . The mono-4-fluorophenyl analog (CAS 494778-05-1) has a lower exact mass (236.04 vs. 254.03 Da) and only four hydrogen bond acceptors compared to five, reflecting the absence of the second fluorine . In kinase inhibitor SAR, a 'fluorine walk' across the phenyl ring has been shown to produce differential selectivity across the kinome; the 3,4-difluoro pattern has been specifically claimed in p38 kinase inhibitor patents as a preferred embodiment for balancing potency and metabolic stability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond acceptor count across fluorophenyl regioisomers |
|---|---|
| Target Compound Data | XLogP3 = 2.1; H-bond acceptors = 5; Exact mass = 254.0325 Da (3,4-difluorophenyl) |
| Comparator Or Baseline | 2,6-difluoro: XLogP3 ~2.1 (predicted), H-bond acceptors = 5, Exact mass = 254.0325 Da; 2,4-difluoro: XLogP3 ~2.1 (predicted), H-bond acceptors = 5, Exact mass = 254.0325 Da; 4-fluoro: XLogP3 ~1.5 (predicted), H-bond acceptors = 4, Exact mass = 236.0420 Da |
| Quantified Difference | Identical computed XLogP3 and H-bond acceptor count for all difluoro regioisomers; 4-fluoro analog differs by ΔXLogP3 ≈ +0.6 log units (higher lipophilicity for difluoro) and one fewer H-bond acceptor. Key differentiation lies in the spatial topology of fluorine atoms (3,4-vicinal vs. 2,4-meta vs. 2,6-ortho,ortho') rather than bulk computed descriptors. |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) and Chem960; patent analysis of p38 inhibitor SAR from WO2007147103A2. |
Why This Matters
For procurement decisions in medicinal chemistry programs, the 3,4-difluoro pattern provides a distinct fluorine topology that cannot be replicated by purchasing the 2,4- or 2,6-difluoro analogs, and switching regioisomers mid-program may disrupt established SAR.
- [1] PubChem. Compound Summary for CID 137025485: 6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one. https://pubchem.ncbi.nlm.nih.gov/compound/137025485 (accessed 2026-04-28). View Source
- [2] Google Patents. WO2007147103A2 – Novel compounds (p38 kinase inhibitors). Filed 2007-06-15, published 2007-12-21. https://patents.google.com/patent/WO2007147103A2/en (accessed 2026-04-28). View Source
